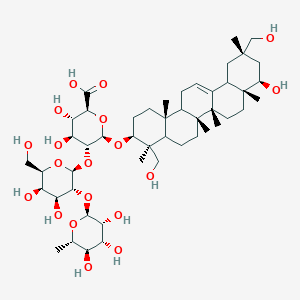

Wistariasaponin B2

Description

Wistariasaponin B2 is a triterpenoid saponin identified in Wisteria species and related plants. Its chemical structure comprises an oleanane-type aglycone (wistariasapogenol derivative) linked to oligosaccharide chains. Key characteristics include:

- CAS Number: 126594-46-5 .

- Molecular Formula: Not explicitly stated in the provided evidence, but structurally related compounds (e.g., Wistariasaponin A) suggest a formula of ~C₄₇H₇₄O₁₈ .

- Applications: Used in life sciences research, particularly in studies involving receptor interactions and bioactive compound screening .

Properties

Molecular Formula |

C48H78O19 |

|---|---|

Molecular Weight |

959.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bR,8aR,9R,11S,14bR)-9-hydroxy-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H78O19/c1-21-29(53)31(55)35(59)40(62-21)66-37-32(56)30(54)24(18-49)63-41(37)67-38-34(58)33(57)36(39(60)61)65-42(38)64-28-11-12-45(4)25(46(28,5)20-51)10-13-48(7)26(45)9-8-22-23-16-43(2,19-50)17-27(52)44(23,3)14-15-47(22,48)6/h8,21,23-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t21-,23?,24+,25?,26?,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,43-,44+,45-,46+,47-,48+/m0/s1 |

InChI Key |

CPKUECAWPOGBJH-SBFZCTKASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@@]6(CC[C@@]8(C7C[C@](C[C@H]8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Wistariasaponin B2 involves the extraction of the compound from the roots of Wisteria brachybotrys using an aqueous-ethanolic extract . The process includes several steps of purification and isolation to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial preparation of such glycosides.

Chemical Reactions Analysis

Types of Reactions: Wistariasaponin B2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.

Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of the compound.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .

Scientific Research Applications

Wistariasaponin B2 has several scientific research applications:

Mechanism of Action

Wistariasaponin B2 exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms is the activation of the sweet taste receptor TAS1R2/TAS1R3 . This interaction leads to the perception of sweetness, making it a potential candidate for natural sweeteners. Additionally, the compound may have other pharmacological effects through its interaction with various cellular pathways and receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Wisteria Species

Wistariasaponin B2 shares structural homology with other saponins isolated from Wisteria sinensis and Zornia brasiliensis. Key comparisons include:

Structural Insights :

- Glycosylation Patterns: this compound and A likely differ in the sequence or branching of sugar units (e.g., rhamnose vs. xylose linkages) .

- Acetylation: Wistariasaponin D contains a 22-O-acetyl group, which may enhance receptor binding affinity compared to non-acetylated analogues .

Functional Analogues in Bioactivity

Sweet Taste Receptor (TAS1R2/TAS1R3) Activation

- Wistariasaponin A and structurally related saponins (e.g., compounds 1–3 in ) activate the TAS1R2/TAS1R3 receptor, a key mediator of sweet taste perception.

- Activity Correlation: Acetylation and branched glycosylation (e.g., rhamnose-glucose-glucuronic acid chains) are critical for receptor interaction .

Antiviral and Immunomodulatory Potential

- Astersaponin A (CAS 125085-16-7) and Amaranthussaponin IV (CAS 139742-12-4) are functionally analogous saponins with reported antiviral and anti-inflammatory properties .

- Mechanistic Differences : this compound’s oleanane backbone may confer distinct membrane interaction dynamics compared to dammarane-type saponins like Astersaponin A .

Chromatographic and Spectroscopic Profiling

- HPLC-ESI-MS/MS Analysis : Wistariasaponin A (m/z 925.4800) and B2 exhibit similar fragmentation patterns, suggesting analogous stability and ionization behavior .

- Error Margins : Mass accuracy for Wistariasaponin A was 0.2 ppm, indicating high analytical precision applicable to B2 characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.